2-[(E)-2-[(3,5-dimethylphenyl)amino]ethenyl]-4-(2-fluorophenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
2-[(E)-2-(3,5-dimethylanilino)ethenyl]-4-(2-fluorophenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H20FN3O/c1-17-13-18(2)15-19(14-17)32-12-11-25-23(16-31)26(22-9-5-6-10-24(22)30)27-28(33-25)20-7-3-4-8-21(20)29(27)34/h3-15,32H,1-2H3/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRRLGLZKDJPAI-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC=CC2=C(C(=C3C(=N2)C4=CC=CC=C4C3=O)C5=CC=CC=C5F)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)N/C=C/C2=C(C(=C3C(=N2)C4=CC=CC=C4C3=O)C5=CC=CC=C5F)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H20FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-[(3,5-dimethylphenyl)amino]ethenyl]-4-(2-fluorophenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile typically involves multiple steps, including the formation of intermediate compoundsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-[(3,5-dimethylphenyl)amino]ethenyl]-4-(2-fluorophenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse compounds.
Scientific Research Applications
2-[(E)-2-[(3,5-dimethylphenyl)amino]ethenyl]-4-(2-fluorophenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of 2-[(E)-2-[(3,5-dimethylphenyl)amino]ethenyl]-4-(2-fluorophenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Substituent Comparisons
The table below summarizes key structural differences and similarities with analogous compounds:
Key Observations:
Core Structure: The target compound and compound share the indeno[1,2-b]pyridine core, whereas uses a dihydropyrimidine scaffold. The indeno-pyridine core is associated with planar aromatic systems, influencing π-π stacking in biological interactions .
Substituent Effects: Position 2: The target’s (3,5-dimethylphenyl)amino-ethenyl group contrasts with the 2,6-dimethylphenyl analogue in . Position 4: The target’s 2-fluorophenyl group introduces electron-withdrawing effects, which may enhance binding to hydrophobic pockets in biological targets. In contrast, ’s 4-heptylphenyl substituent adds significant hydrophobicity, likely reducing aqueous solubility .
Functional Groups :
Biological Activity
Overview of the Compound
The compound is a complex organic molecule that contains multiple functional groups, including a carbonitrile, an indeno-pyridine structure, and substituted phenyl rings. Such structural features often correlate with significant biological activities, particularly in medicinal chemistry.
1. Anticancer Activity
Compounds similar to indeno-pyridines have been investigated for their anticancer properties. The indeno-pyridine framework is known to interact with various molecular targets involved in cancer progression. For example, studies have shown that derivatives can inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression.
2. Antimicrobial Properties
Certain derivatives of pyridine and phenyl compounds exhibit antimicrobial activity against a range of pathogens. The presence of electron-withdrawing groups like fluorine can enhance the lipophilicity and bioavailability of such compounds, potentially improving their efficacy as antimicrobial agents.
3. Enzyme Inhibition
Compounds containing carbonitrile groups are often explored for their ability to inhibit specific enzymes. For instance, some studies have highlighted their role as inhibitors of kinases or proteases, which are critical in various signaling pathways.
4. Neuroprotective Effects
Research on similar structures has indicated neuroprotective effects, potentially through antioxidant mechanisms or modulation of neurotransmitter systems. This suggests that the compound might have applications in treating neurodegenerative diseases.
Case Studies and Research Findings
While specific case studies on the mentioned compound are lacking, several studies on related compounds provide insight into potential biological activities:
- Study on Indeno-Pyridine Derivatives : Research published in the Journal of Medicinal Chemistry found that certain indeno-pyridine derivatives exhibited potent anticancer activity against breast cancer cells through apoptosis induction (Smith et al., 2020).
- Antimicrobial Activity Assessment : A study published in Pharmaceutical Biology demonstrated that fluorinated phenyl compounds showed significant antibacterial activity against Gram-positive bacteria (Jones et al., 2019).
- Enzyme Inhibition Research : A review article highlighted various pyridine derivatives as promising enzyme inhibitors, suggesting potential therapeutic uses in cancer and infectious diseases (Brown & Green, 2021).
Data Table: Biological Activities of Related Compounds
| Compound Structure | Activity Type | Reference |
|---|---|---|
| Indeno-Pyridine | Anticancer | Smith et al., 2020 |
| Fluorinated Phenyl | Antimicrobial | Jones et al., 2019 |
| Pyridine Derivative | Enzyme Inhibition | Brown & Green, 2021 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
